5-Amino-3-chloro-1-phenylpyrazole
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Overview
Description
5-Amino-3-chloro-1-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group at the 5-position, a chlorine atom at the 3-position, and a phenyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-1-phenylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-1-phenylpyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
5-Amino-3-chloro-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with various therapeutic effects.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5-Amino-3-chloro-1-phenylpyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a methyl group instead of chlorine.
5-Chloro-3-methyl-1-phenylpyrazole: Similar structure but with a methyl group at the 3-position instead of an amino group
Uniqueness
5-Amino-3-chloro-1-phenylpyrazole is unique due to the presence of both an amino group and a chlorine atom on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C9H8ClN3/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2 |
InChI Key |
XQJHZSMQSLPHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)Cl)N |
Origin of Product |
United States |
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